molecular formula C6H8N2OS B012698 (2-(Methylthio)pyrimidin-5-yl)methanol CAS No. 19858-50-5

(2-(Methylthio)pyrimidin-5-yl)methanol

Cat. No. B012698
M. Wt: 156.21 g/mol
InChI Key: ZEIJWLQVULZDCE-UHFFFAOYSA-N
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Patent
US07629363B2

Procedure details

To a cold solution of [2-(methylthio)pyrimidin-5-yl]methanol (0.7813 g, 5.0 mmol) in anhydrous dichloromethane (10 mL, 0° C.) was added triethylamine (0.836 mL, 8.2 mmol) followed by the addition of methanesulfonyl chloride (0.465 mL, 6.0 mmol). The reaction mixture stirred at 0° C. under a nitrogen atmosphere for 30 minutes then at room temperature for 3.5 hours. The reaction was quenched with sodium bicarbonate (5%, 100 mL)) and extracted with dichloromethane (50 mL). The organic extracts were concentrated and the residue was purified by flash chromatography (silica gel) using 15% ethyl acetate in hexane to afford the desired compound (0.720 g, 82%) as a white solid. 1H-NMR ((CD3OD, 400 MHz) δ 8.60 (s, 2H), 4.64 (s, 2H), 2.54 (s, 3H); ES-HRMS m/z 175.0106 (M+H C6H7N2ClS requires 175.0091).
Quantity
0.7813 g
Type
reactant
Reaction Step One
Quantity
0.836 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.465 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][N:4]=1.C(N(CC)CC)C.CS([Cl:22])(=O)=O>ClCCl>[Cl:22][CH2:9][C:6]1[CH:5]=[N:4][C:3]([S:2][CH3:1])=[N:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.7813 g
Type
reactant
Smiles
CSC1=NC=C(C=N1)CO
Name
Quantity
0.836 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.465 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at 0° C. under a nitrogen atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sodium bicarbonate (5%, 100 mL)) and
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1C=NC(=NC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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